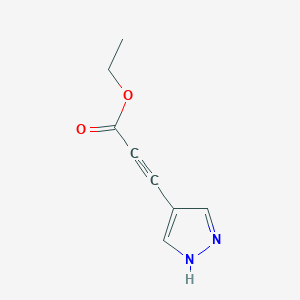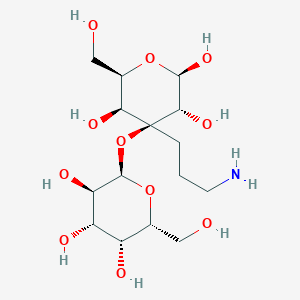
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Vue d'ensemble
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, also known as 2-(5-aminocyclopropylpyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, is a versatile synthetic compound with a wide range of applications in the fields of organic chemistry and medicinal chemistry. This compound is of great interest to many scientists due to its unique structure and potential for use in a variety of applications.
Applications De Recherche Scientifique
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has a wide range of applications in scientific research. It has been used as a building block for the synthesis of novel compounds, such as heterocyclic compounds, which have potential applications in drug design and development. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and quinolines, which have potential applications in medicinal chemistry. Additionally, it has been used as a starting material for the synthesis of various polymers, such as polyurethanes, which have potential applications in materials science.
Mécanisme D'action
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a versatile synthetic compound with a wide range of applications in the fields of organic chemistry and medicinal chemistry. The exact mechanism of action of this compound is not yet fully understood. However, it is believed that the cyclopropylpyrazole ring system of this compound is capable of forming hydrogen bonds with other molecules, which can lead to the formation of stable complexes. Additionally, the presence of the quinazoline ring system of this compound is believed to be capable of forming covalent bonds with other molecules, which can lead to the formation of novel compounds.
Biochemical and Physiological Effects
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has not been extensively studied in terms of its biochemical and physiological effects. However, it is believed that this compound has potential applications in the field of drug design and development due to its unique structure and potential for forming stable complexes with other molecules. Additionally, this compound has potential applications in the field of medicinal chemistry due to its ability to form covalent bonds with other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a relatively simple two-step process that can be performed in the laboratory. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is also sensitive to light and should be stored in a dark place. Additionally, this compound is also sensitive to heat and should not be exposed to high temperatures.
Orientations Futures
The potential applications of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one are vast and its future directions are numerous. Future research should focus on exploring its potential applications in the fields of drug design and development, medicinal chemistry, and materials science. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, further research should be conducted to optimize the synthesis of this compound in order to make it more efficient and cost-effective.
Propriétés
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-12-7-11(8-5-6-8)18-19(12)14-16-10-4-2-1-3-9(10)13(20)17-14/h7-8H,1-6,15H2,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJYJZRJDXRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)


